molecular formula C24H24ClF3N4O3S B7453830 MrgprX2 antagonist-8

MrgprX2 antagonist-8

Cat. No.: B7453830
M. Wt: 541.0 g/mol
InChI Key: OYVIDGWBLJUXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MrgprX2 antagonist-8 is a compound that acts as an inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. The compound is of significant interest in the field of immunology and pharmacology due to its potential therapeutic applications in treating conditions such as asthma, atopic dermatitis, and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MrgprX2 antagonist-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MrgprX2 antagonist-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

MrgprX2 antagonist-8 has a wide range of scientific research applications, including:

Mechanism of Action

MrgprX2 antagonist-8 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, cytokines, and eicosanoids, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involved include the phospholipase C pathway, leading to a reduction in intracellular calcium levels and inhibition of mast cell degranulation .

Comparison with Similar Compounds

MrgprX2 antagonist-8 is unique compared to other similar compounds due to its specific targeting of the MRGPRX2 receptor. Similar compounds include:

Properties

IUPAC Name

N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIDGWBLJUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF3N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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